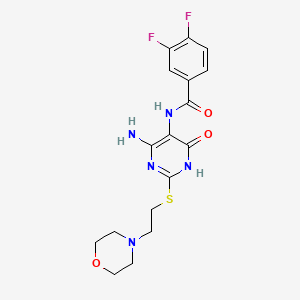

N-(4-amino-2-((2-morpholinoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-amino-2-(2-morpholin-4-ylethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O3S/c18-11-2-1-10(9-12(11)19)15(25)21-13-14(20)22-17(23-16(13)26)28-8-5-24-3-6-27-7-4-24/h1-2,9H,3-8H2,(H,21,25)(H3,20,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMONOZAUDIIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-morpholinoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H17F2N5O4S |

| Molecular Weight | 461.44 g/mol |

| CAS Number | 888426-32-2 |

| IUPAC Name | N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

The biological activity of this compound has been linked to its role as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced production of reactive oxygen species, thereby mitigating oxidative stress in various disease states such as cardiovascular diseases and autoimmune disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on MPO activity. For instance, one study reported that derivatives similar to this compound showed time-dependent inhibition of MPO with high selectivity over other peroxidases . The lead compound in that study was advanced to clinical trials due to its promising pharmacological profile.

Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have indicated that compounds with similar structures can disrupt microtubule dynamics and induce cell cycle arrest in cancer cells. Specifically, derivatives tested against various human tumor cell lines exhibited antiproliferative activities with IC50 values in the low micromolar range . The mechanism often involves disruption of tubulin polymerization, leading to G2/M phase cell cycle arrest .

Case Study 1: MPO Inhibition and Inflammation

A preclinical evaluation involving cynomolgus monkeys treated with a structurally related compound demonstrated robust inhibition of plasma MPO activity following oral administration. This suggests a potential therapeutic application for managing inflammatory conditions through MPO inhibition .

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer effects of pyrimidine derivatives, several compounds were evaluated for their cytotoxic effects against a panel of eight human tumor cell lines. Notably, some derivatives displayed significant selectivity and potency against specific cancer types, with one derivative showing an IC50 value as low as 0.15 µM against HCT116 cells . This highlights the potential for developing targeted therapies based on the structure of this compound.

Scientific Research Applications

This compound has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial properties . Its mechanisms of action include:

- Inhibition of Enzymatic Activity : Many compounds in this class have shown to inhibit specific enzymes related to cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Key Studies

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, where the compound was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- HeLa Cell Line Study : Indicated an IC50 value of 10 µM, with the compound inhibiting specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Thioether Formation | 2-Morpholinoethyl chloride, K₂CO₃, DMF, 0°C | 65 | 90 | |

| 2 | Amide Coupling | EDC/HOBt, CH₂Cl₂, RT | 78 | 95 |

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | pH | Temperature (°C) | Method |

|---|---|---|---|---|

| DMSO | 25.3 ± 1.2 | – | 25 | UV-Vis |

| PBS | 0.8 ± 0.1 | 7.4 | 37 | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.